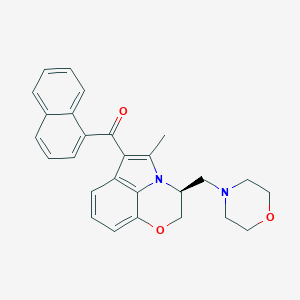
Methanone, (2,3-dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo(1,2,3-de)-1,4-benzoxazin-6-yl)-1-naphthalenyl-, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (2,3-dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo(1,2,3-de)-1,4-benzoxazin-6-yl)-1-naphthalenyl-, (S)-, also known as JNJ-40411813, is a novel and potent small molecule inhibitor of the protein kinase B-Raf. This compound has been shown to have potential applications in cancer therapy due to its ability to inhibit the growth of tumor cells.
Aplicaciones Científicas De Investigación
Cannabinoid Receptor Agonism
Methanone, known as WIN55212-2, is a potent cannabinoid receptor agonist. It exhibits antinociceptive activity and inhibits brain cyclooxygenase. Research indicates its metabolic pathways and potential for future receptor binding studies (Zhang et al., 2002). Additionally, WIN55212-2 has been shown to stimulate guanosine-5'-O-(3-[35S]thio)triphosphate ([35S]GTPgammaS) binding in human cannabinoid CB1 receptor-transfected cells, demonstrating its role as an agonist in this system (Landsman et al., 1997).
Neuroprotective Effects
Studies have explored the neuroprotective potential of Methanone in various models. For instance, its synthetic cannabinoid agonist R(+)-WIN 55212-2 decreased hippocampal neuronal loss after transient global cerebral ischemia and reduced infarct volume in rat models of permanent focal cerebral ischemia (Nagayama et al., 1999).
Interaction with Sensory Neurons
Methanone also affects sensory neurons. Cannabinoid agonists like WIN 55,212-2 desensitize responses to capsaicin and mustard oil in sensory neurons, with implications for understanding pain modulation (Akopian et al., 2008).
Influence on Gastric Emptying
The compound has been studied for its influence on gastrointestinal processes. It delays gastric emptying and gastrointestinal transit in rats, highlighting the role of peripheral cannabinoid CB(1) receptor mechanisms in these processes (Landi et al., 2002).
Modulation of Neuronal Activity
Methanone can modulate neuronal activity. Intravenous and intraperitoneal injections of WIN 55,212-2 increased the spontaneous firing rate of neurons in the substantia nigra pars reticulata, suggesting a role in movement regulation through the disinhibition of these neurons (Miller & Walker, 1995).
Propiedades
Número CAS |
131543-24-3 |
|---|---|
Nombre del producto |
Methanone, (2,3-dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo(1,2,3-de)-1,4-benzoxazin-6-yl)-1-naphthalenyl-, (S)- |
Fórmula molecular |
C27H26N2O3 |
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
[(11S)-2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C27H26N2O3/c1-18-25(27(30)22-9-4-7-19-6-2-3-8-21(19)22)23-10-5-11-24-26(23)29(18)20(17-32-24)16-28-12-14-31-15-13-28/h2-11,20H,12-17H2,1H3/t20-/m0/s1 |
Clave InChI |
HQVHOQAKMCMIIM-FQEVSTJZSA-N |
SMILES isomérico |
CC1=C(C2=C3N1[C@H](COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65 |
SMILES |
CC1=C(C2=C3N1C(COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65 |
SMILES canónico |
CC1=C(C2=C3N1C(COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



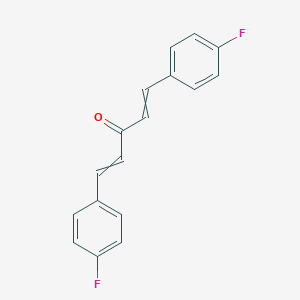
![Glycine, N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]-, ethyl ester](/img/structure/B160551.png)
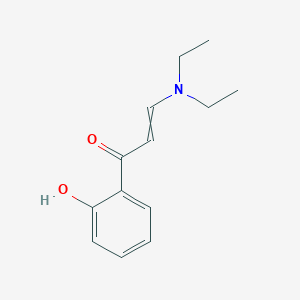
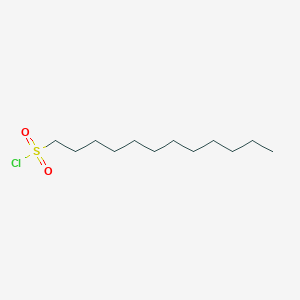

![(Z)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine](/img/structure/B160558.png)
![1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one](/img/structure/B160559.png)
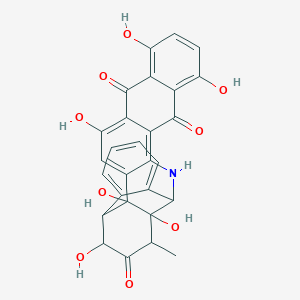
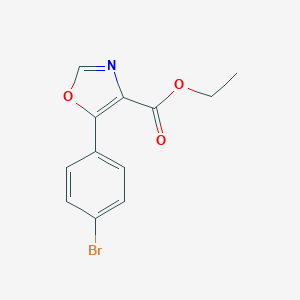
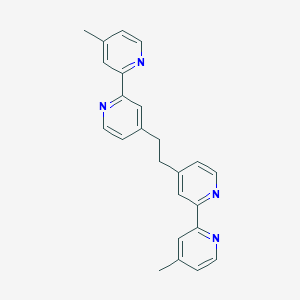
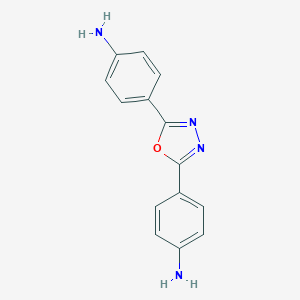
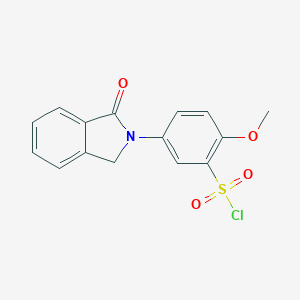
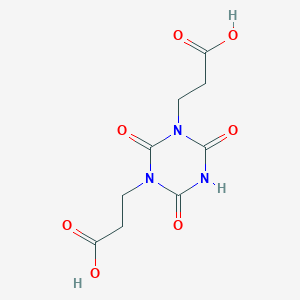
![7-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B160572.png)